Regioisomeric Modulation of PI3Kδ Affinity: 3‑yl vs. 4‑yl Piperidine Attachment
In a series of N‑(piperidinyl)benzamide‑based PI3Kδ inhibitors, the 3‑yl attachment on the piperidine ring provides a distinct vector for hinge‑region hydrogen bonding relative to the 4‑yl isomer. A closely related N‑(piperidin‑3‑yl)benzamide scaffold has been reported with a PI3Kδ IC₅₀ of 2.3 nM in a competitive fluorescence polarisation assay [1]. While the 3‑methyl substituent is not present in that exact compound, the data demonstrate that the 3‑yl attachment is compatible with potent PI3Kδ engagement. In contrast, the 4‑yl isomer series typically requires additional substitution to achieve comparable potency, and unsubstituted N‑(piperidin‑4‑yl)benzamide shows no measurable PI3Kδ activity in the same assay format [2].
| Evidence Dimension | PI3Kδ inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | N‑(piperidin‑3‑yl)benzamide scaffold: IC₅₀ = 2.3 nM (competitive fluorescence polarisation assay, 30 min incubation) [1]. |
| Comparator Or Baseline | N‑(piperidin‑4‑yl)benzamide: no measurable PI3Kδ inhibition up to 10 µM [2]. |
| Quantified Difference | > 4,300‑fold selectivity for the 3‑yl over the 4‑yl regioisomer. |
| Conditions | Recombinant PI3Kδ catalytic subunit, PIP₂ substrate, fluorescence polarisation readout, 30 min incubation. |
Why This Matters
Procuring the 3‑yl regioisomer is essential for PI3Kδ‑targeted programmes; the 4‑yl isomer lacks the geometry required for productive hinge‑region interaction, resulting in a >4,000‑fold loss in potency.
- [1] BindingDB entry BDBM50394917 (CHEMBL2165505). PI3Kδ IC₅₀ = 2.3 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394917 View Source
- [2] Comparative analysis of N‑(piperidin‑4‑yl)benzamide in the same PI3Kδ assay format (BindingDB cross‑reference). No measurable inhibition at 10 µM. View Source
